3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid
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Overview
Description
3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid is a complex organic compound featuring a cyclopropyl group, an indole moiety, and a propanoic acid backbone. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The indole structure is particularly noteworthy, as indole derivatives are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling Reactions: The indole derivative is then coupled with a suitable acyl chloride to form the indole-3-carbonyl intermediate.
Final Assembly: The final step involves the coupling of the indole-3-carbonyl intermediate with 2-methylpropanoic acid under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen, using alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Methyl iodide, ethyl bromide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to the biological activity of indole derivatives.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The cyclopropyl group may enhance binding affinity and specificity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
3-(2-Carboxyethyl)indole: Another indole derivative with a carboxylic acid group.
Uniqueness
3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid is unique due to its combination of a cyclopropyl group and an indole moiety, which may confer unique biological activities and synthetic utility.
Properties
IUPAC Name |
3-[cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-19-11-15(14-6-4-5-7-16(14)19)17(21)20(13-8-9-13)10-12(2)18(22)23/h4-7,11-13H,3,8-10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMWAKLMTJHRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N(CC(C)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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